5-Chloro-2-methoxybenzoyl isothiocyanate
Description
5-Chloro-2-methoxybenzoyl isothiocyanate (IUPAC name: 4-chloro-2-isothiocyanato-1-methoxybenzene) is an organosulfur compound with the molecular formula C₈H₆ClNOS and PubChem CID 737165 . Its structure features a methoxy (–OCH₃) and chloro (–Cl) substituent on a benzene ring, along with a reactive isothiocyanate (–N=C=S) group. The compound is identified by CAS number 63429-99-2 and is used in research for synthesizing bioactive derivatives due to its electrophilic isothiocyanate moiety, which enables covalent interactions with biological nucleophiles like thiols .
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzoyl isothiocyanate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-8-3-2-6(10)4-7(8)9(12)11-5-14/h2-4H,1H3 |
InChI Key |
DIFKLFWIMDMAQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chlorophenyl Isothiocyanate
Iberin
- Key Features : A simpler isothiocyanate compound (exact structure unspecified in evidence).
- Mechanism : Inhibits Toll-like receptor 4 (TLR4) signaling by covalently modifying thiol groups, with activity suppressed by thiol-containing compounds like dithiothreitol (DTT) .
- Comparison : Unlike 5-chloro-2-methoxybenzoyl isothiocyanate, Iberin’s structure lacks chloro and methoxy substituents, which may influence target specificity and solubility.
5-Chloro-2-methyl-4-isothiazolin-3-one
5-Chloro-2-methylphenyl Isocyanate
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Key Features : A benzothiazole derivative with a methoxyphenyl group.
- Biological Activity : Part of a class of compounds with antimicrobial and anticancer properties, highlighting the role of heterocyclic frameworks in drug discovery .
Structural and Functional Analysis
Electronic and Steric Effects
- Chlorine increases electrophilicity at the benzene ring, which may influence binding affinity compared to non-halogenated analogs like Iberin .
Data Table: Comparative Overview
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